molecular formula C25H20D5NO3 B1163923 JWH 081 N-(5-hydroxypentyl) metabolite-d5

JWH 081 N-(5-hydroxypentyl) metabolite-d5

Cat. No. B1163923
M. Wt: 392.5
InChI Key: MCDCEPNRUDLEJP-PSCCKBFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 081 N-(5-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 081 N-(5-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. Cannabimimetic indoles, including certain “JWH” compounds, have been identified in herbal blends. Hydroxylated and glucuronidated metabolites of two closely-related compounds, JWH 015 and JWH 018, have been identified from in vitro liver microsomal metabolism and from urine, respectively. JWH 081 is a cannabimimetic indole that is structurally- and functionally-related to JWH 015 and JWH 018. JWH 081 N-(5-hydroxypentyl) metabolite is expected to be a metabolite of JWH 081 that would be detectable both in serum and in urine.

Scientific Research Applications

Metabolite Analysis in Drug Forensics

The development of extraction procedures and gas chromatography-mass spectrometry (GC-MS) methods for the detection of JWH-018 metabolites, including 5-hydroxypentyl JWH-018, in urine samples is pivotal for drug forensics. It aids in the identification and quantitative analysis of 'K2' metabolites, contributing to understanding patterns of illegal drug consumption (Emerson et al., 2013).

Metabolite Differentiation in Synthetic Cannabinoid Abuse

Investigating the metabolic profile of AM-2201 and its comparison with JWH-018 abuse is significant. The study demonstrates that the presence of specific metabolites, such as 6-indole hydroxylated metabolites and the concentration ratio of the N-(5-hydroxypentyl) metabolite to the N-(4-hydroxypentyl) metabolite of JWH-018, can differentiate between AM-2201 and JWH-018 abuse (Jang et al., 2014).

Toxicological Impact Assessment

Exploring the toxicological impact of synthetic cannabinoids and their metabolites on human cell lines offers insights into the potential health risks associated with these substances. The study indicates that certain metabolites exhibit higher toxicity compared to their parent compounds, suggesting possible non-CB1 receptor mediated toxicological mechanisms (Couceiro et al., 2016).

Activity of Glucuronidated Metabolites

Investigating the binding affinity and antagonistic activity of glucuronidated metabolites of JWH-018 at CB1 receptors (cannabinoid type 1 receptors) contributes to understanding their pharmacological effects. This research shows that some metabolites may possess antagonistic activity at CB1 receptors, influencing the overall effects of synthetic cannabinoids (Seely et al., 2012).

properties

Molecular Formula

C25H20D5NO3

Molecular Weight

392.5

InChI

InChI=1S/C25H25NO3/c1-29-24-14-13-21(18-9-3-4-11-20(18)24)25(28)22-17-26(15-7-2-8-16-27)23-12-6-5-10-19(22)23/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3/i5D,6D,10D,12D,17D

InChI Key

MCDCEPNRUDLEJP-PSCCKBFFSA-N

SMILES

O=C(C1=C(C=CC=C2)C2=C(OC)C=C1)C3=C([2H])N(CCCCCO)C4=C3C([2H])=C([2H])C([2H])=C4[2H]

synonyms

(1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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